molecular formula C14H12F4O2 B12543912 6-(3-Fluoro-5-trifluoromethylphenyl)-hex-5-ynoic Acid Methyl Ester CAS No. 864755-92-0

6-(3-Fluoro-5-trifluoromethylphenyl)-hex-5-ynoic Acid Methyl Ester

Cat. No.: B12543912
CAS No.: 864755-92-0
M. Wt: 288.24 g/mol
InChI Key: LRDMPISUMBPFFU-UHFFFAOYSA-N
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Description

6-(3-Fluoro-5-trifluoromethylphenyl)-hex-5-ynoic Acid Methyl Ester is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoro-5-trifluoromethylphenyl)-hex-5-ynoic Acid Methyl Ester typically involves multiple steps, starting from commercially available precursors. One common route involves the coupling of 3-Fluoro-5-trifluoromethylphenylboronic acid with an appropriate alkyne under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-5-trifluoromethylphenyl)-hex-5-ynoic Acid Methyl Ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Fluoro-5-trifluoromethylphenyl)-hex-5-ynoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine content.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-5-trifluoromethylphenyl)-hex-5-ynoic Acid Methyl Ester involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity to enzymes or receptors, potentially inhibiting their activity. This compound may also participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(trifluoromethyl)benzeneboronic acid

Uniqueness

6-(3-Fluoro-5-trifluoromethylphenyl)-hex-5-ynoic Acid Methyl Ester is unique due to its specific structural features, such as the alkyne group and the ester functionality

Properties

CAS No.

864755-92-0

Molecular Formula

C14H12F4O2

Molecular Weight

288.24 g/mol

IUPAC Name

methyl 6-[3-fluoro-5-(trifluoromethyl)phenyl]hex-5-ynoate

InChI

InChI=1S/C14H12F4O2/c1-20-13(19)6-4-2-3-5-10-7-11(14(16,17)18)9-12(15)8-10/h7-9H,2,4,6H2,1H3

InChI Key

LRDMPISUMBPFFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC#CC1=CC(=CC(=C1)F)C(F)(F)F

Origin of Product

United States

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